molecular formula C22H20Cl2N2O B11066864 (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B11066864
M. Wt: 399.3 g/mol
InChI Key: YDDGCPDNZBKTEQ-UHFFFAOYSA-N
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Description

(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazino[3,2,1-jk]carbazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hexahydro-pyrazino-carbazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting the molar ratios of reactants and the choice of solvents.

Chemical Reactions Analysis

(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar compounds to (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone include other pyrazino[3,2,1-jk]carbazole derivatives, such as:

These compounds share structural similarities but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile.

Properties

Molecular Formula

C22H20Cl2N2O

Molecular Weight

399.3 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C22H20Cl2N2O/c1-13-5-8-19-16(11-13)15-3-2-4-20-21(15)25(19)9-10-26(20)22(27)14-6-7-17(23)18(24)12-14/h5-8,11-12,20H,2-4,9-10H2,1H3

InChI Key

YDDGCPDNZBKTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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